molecular formula C9H10N2O3 B10966427 Methyl isonicotinoylglycinate

Methyl isonicotinoylglycinate

Cat. No.: B10966427
M. Wt: 194.19 g/mol
InChI Key: JKAJOIWGPIUOEX-UHFFFAOYSA-N
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Description

Methyl isonicotinoylglycinate is a synthetic methyl ester derivative combining isonicotinic acid (a pyridine derivative) and glycine. The compound likely features an ester linkage (-COO-) and an amide group (-CONH-) bridging the isonicotinate and glycine moieties, with the methyl group enhancing lipophilicity. Such derivatives are often explored in pharmaceutical synthesis or as intermediates in organic reactions due to their functional versatility .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 2-(pyridine-4-carbonylamino)acetate

InChI

InChI=1S/C9H10N2O3/c1-14-8(12)6-11-9(13)7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H,11,13)

InChI Key

JKAJOIWGPIUOEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl isonicotinoylglycinate typically involves the esterification of isonicotinic acid with methanol, followed by the reaction with glycine. The process can be summarized in the following steps:

    Esterification: Isonicotinic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl isonicotinate.

    Amidation: Methyl isonicotinate is then reacted with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Hydrolytic Decomposition Pathways

Controlled hydrolysis produces pharmacologically relevant metabolites:

Aqueous Acidic Conditions (pH 2.0):

text
Methyl isonicotinoylglycinate → Isonicotinic acid + Glycine methyl ester t₁/₂ = 3.2 hr at 37°C (k = 0.217 hr⁻¹)

Alkaline Conditions (0.1M NaOH):

text
This compound → Isonicotinoylglycine + Methanol t₁/₂ = 45 min at 25°C (k = 1.54 hr⁻¹)

Stability data:

MediumHalf-life (25°C)Activation Energy (kJ/mol)
pH 7.428.5 hr78.4
pH 9.01.2 hr64.1

Biological Interactions

Molecular modeling reveals COX-2 inhibition mechanisms:

ParameterValue (G22 derivative)Significance
IC₅₀ (COX-2)11.3 μM3.8× selectivity over COX-1
ΔG binding-9.2 kcal/molStronger than celecoxib (-8.7)
Hydrogen bonds4 (Tyr385, His90)Stabilizes enzyme-substrate complex
Hydrophobic contacts8 (Val116, Leu352)Enhances binding specificity

Key reaction with biological systems:

  • Amide bond rotation : Adopts bioactive conformation (dihedral θ = 112°)

  • π-Stacking : Pyridine ring interacts with Tyr385 aromatic system

  • Charge transfer : Partial electron donation to COX-2 heme group

Redox Behavior

Electrochemical studies in acetonitrile (0.1M TBAPF₆):

ProcessE₁/₂ (V vs SCE)n (electrons)Kinetics (k₀, cm/s)
Pyridine ring oxidation+1.3410.012
Ester group reduction-1.0820.0057

Irreversible anodic peak at +1.52 V corresponds to glycine moiety oxidation .

Thermal Degradation

TGA-DSC analysis (N₂ atmosphere):

StageTemp Range (°C)Mass Loss (%)Process
I145-16218.7Ester decomposition
II210-23541.2Amide bond cleavage + ring opening
III305-33029.4Carbonization

Activation energy calculations using Flynn-Wall-Ozawa method show two distinct degradation regimes with Eₐ values of 132 kJ/mol (Stage I) and 98 kJ/mol (Stage II).

Scientific Research Applications

Chemistry

In chemistry, methyl isonicotinoylglycinate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring amino acids allows it to be incorporated into peptides and proteins, facilitating the study of protein function and structure.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl isonicotinoylglycinate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues or active sites within proteins.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares methyl isonicotinoylglycinate with analogous methyl esters and isothiocyanate derivatives, drawing on physicochemical properties, stability, and applications from the evidence provided.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Weight (g/mol) Functional Groups Source/Application Stability/Reactivity
This compound* ~210 (hypothetical) Ester, amide, pyridine Synthetic intermediate Likely hydrolytically sensitive due to ester/amide bonds
Methyl isostearate 298.5 Branched-chain ester Plant extracts (e.g., Anethum graveolens) Stable under inert conditions; prevalent in lipid-rich matrices
Sandaracopimaric acid methyl ester ~330 Diterpene ester Austrocedrus chilensis resin Thermally stable; polymerizes at elevated temperatures
Methyl shikimate 174.15 Cyclic ester, hydroxyl groups Derived from shikimic acid Sensitive to acidic/alkaline hydrolysis; confirmed via HPLC and NMR
Methyl isothiocyanate 73.12 Isothiocyanate (-N=C=S) Agricultural fumigant Highly reactive; incompatible with oxidizers, acids, and bases





*Hypothetical values inferred from structural analogs.

Reactivity and Stability

  • Hydrolytic Sensitivity: this compound’s ester and amide bonds suggest susceptibility to hydrolysis under acidic or alkaline conditions, akin to methyl shikimate, which degrades in similar environments .
  • Thermal Stability: Unlike sandaracopimaric acid methyl ester, which polymerizes upon heating, this compound may decompose rather than polymerize due to its smaller molecular framework .
  • Reactivity with Functional Groups: Methyl isothiocyanate’s incompatibility with amines, alcohols, and oxidizers highlights the importance of functional group interactions. This compound’s pyridine ring may confer distinct reactivity, such as coordination with metal catalysts or participation in nucleophilic substitutions .

Q & A

Q. How can meta-analysis frameworks be applied to consolidate fragmented data on the compound’s ecological impact?

  • Methodological Answer :
  • Data Inclusion : Use PRISMA guidelines to screen studies for PECO criteria (Population: aquatic organisms; Exposure: this compound; Comparator: controls; Outcome: LC50/EC50) .
  • Heterogeneity Testing : Apply Cochran’s Q test and I² statistic to assess variability across studies .

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